molecular formula C2H6ClN5 B571207 5-Tetrazolemethanamine Hydrochloride CAS No. 118764-13-9

5-Tetrazolemethanamine Hydrochloride

Cat. No.: B571207
CAS No.: 118764-13-9
M. Wt: 135.555
InChI Key: AQMHBDAJXUUMQA-UHFFFAOYSA-N
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Description

Contextualization within High-Nitrogen Heterocyclic Chemistry

5-Tetrazolemethanamine Hydrochloride is a prime example of a high-nitrogen heterocyclic compound. The tetrazole ring itself is a planar, aromatic system containing an exceptional nitrogen content, which imparts distinct chemical and physical properties. nih.govwikipedia.orgwikipedia.org Compounds in this category are noted for their high positive heats of formation, significant density, and the ability to release large amounts of energy and dinitrogen gas upon decomposition. mdpi.commdpi.com

The presence of the aminomethyl group (-CH₂NH₂) attached to the tetrazole ring at the 5-position introduces a functional handle that further diversifies its chemical behavior. mdpi.com This exocyclic amino group provides a site for further chemical modifications and can act as a basic center, allowing for the formation of salts like the hydrochloride. wikipedia.orgmdpi.com Research in this area often focuses on how the combination of the high-nitrogen tetrazole core and the reactive aminomethyl side chain can be exploited to create materials with specific, desirable properties, particularly in the realm of energetic materials. nih.govresearchgate.net The study of such molecules contributes to the broader understanding of energy storage and release at the molecular level.

Significance in Modern Organic Synthesis and Materials Science Research

The significance of this compound in modern research is twofold, spanning both organic synthesis and materials science.

In organic synthesis , aminomethyl tetrazoles, accessible from the hydrochloride salt, serve as versatile building blocks. They are particularly useful in multicomponent reactions (MCRs), such as the Ugi reaction. nih.govnih.govacs.org In this context, the aminomethyl tetrazole can act as the amine component, allowing for the rapid, one-pot synthesis of complex molecules with multiple points of diversity. nih.gov This "library-to-library" approach is highly efficient for generating large numbers of novel compounds for screening in drug discovery and other applications. nih.gov The ability to deprotect the tetrazole nitrogen or the amino group allows for subsequent functionalization, making it a valuable synthon for creating more complex heterocyclic systems. nih.govresearchgate.net

In materials science , the compound is a crucial precursor for creating advanced materials. Its primary application is as a ligand in the synthesis of energetic coordination polymers (ECPs) and metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov The tetrazole ring and the amino group provide multiple coordination sites for binding to metal ions. wikipedia.orgrsc.org By selecting different metal centers (e.g., copper, zinc, manganese), researchers can construct one-, two-, or three-dimensional polymeric networks. rsc.orgnih.gov These materials are investigated for their energetic properties, with potential applications as "green" explosives or gas-generating agents for systems like automotive airbags, as their decomposition products are often non-toxic gases like nitrogen and water. wikipedia.orgwikipedia.orgmdpi.com Furthermore, coordination polymers synthesized from aminomethyl tetrazole ligands can exhibit interesting magnetic and luminescent properties. rsc.orgnih.gov

Historical Perspectives on Tetrazole Chemistry and Evolution of Research Focus

The field of tetrazole chemistry dates back to 1885, with the first synthesis of a tetrazole derivative by the Swedish chemist J.A. Bladin. nih.govresearchgate.net Early synthetic methods often involved the reaction of hydrazoic acid with nitriles, which posed significant safety risks due to the toxicity and explosive nature of hydrazoic acid. wikipedia.orgwikipedia.org For many decades, research was relatively limited.

A significant shift occurred in the mid-20th century as the utility of the tetrazole ring became more apparent. nih.gov It was recognized as a bioisostere for the carboxylic acid group, meaning it has a similar size, shape, and acidity at physiological pH but with improved metabolic stability and lipophilicity. mdpi.comcancer.gov This discovery spurred extensive research in medicinal chemistry, leading to the incorporation of tetrazole moieties into numerous successful drugs. researchgate.net

The most common and efficient method for synthesizing the 5-substituted tetrazole ring remains the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, a method first described in the early 1900s. nih.govresearchgate.net Over the years, research has focused on making this process safer and more efficient by developing new catalysts and reaction conditions, including the use of zinc salts, nanoparticles, and microwave-assisted synthesis. researchgate.netresearchgate.net

The evolution of research on compounds like this compound reflects a move towards more specialized applications. Initial interest in simple tetrazoles has broadened to a focus on functionalized derivatives that can serve as building blocks for complex, high-performance materials. The specific interest in aminomethyl-substituted tetrazoles is driven by their dual functionality: the high-energy, stable tetrazole ring and the versatile primary amine, which is ideal for building larger structures like coordination polymers and complex organic molecules through multicomponent reactions. mdpi.comnih.gov

Scope and Objectives of Research on this compound

The primary objectives of academic and industrial research involving this compound and its parent amine are centered on the development of new functional molecules and materials.

A major research goal is the synthesis of novel high-performance energetic materials . nih.govmdpi.com Scientists aim to create compounds that possess high density, high detonation velocity, and good thermal stability, while also being less sensitive to accidental detonation from impact or friction than traditional explosives like TNT or RDX. researchgate.netrsc.org The research involves using the aminomethyl tetrazole as a ligand to coordinate with various metal ions, systematically tuning the properties of the resulting energetic coordination polymers by altering the metal center or by further modifying the ligand. rsc.org

Another key objective is the exploration of its utility in organic synthesis . Researchers investigate its application in multicomponent reactions to efficiently generate libraries of diverse and complex drug-like molecules. nih.govnih.gov The focus is on expanding the scope of these reactions, improving yields, and demonstrating the utility of the resulting products in fields like medicinal chemistry. nih.gov

Finally, a significant area of research is the development of new functional materials . This includes the synthesis of metal-organic frameworks (MOFs) with unique properties. The objectives here are to create materials with specific porosity, catalytic activity, or photophysical properties (like fluorescence) for applications in gas storage, chemical sensing, or optoelectronics. rsc.org The study of the magnetic properties of coordination polymers derived from this ligand is also an active area of investigation. nih.gov

Data Tables

Table 1: Physicochemical Properties of 5-Tetrazolemethanamine and Related Compounds Data for the specific hydrochloride salt is limited in academic literature; properties for the parent amine and closely related structures are provided for context.

PropertyValueCompoundSource
Molecular FormulaC₂H₆ClN₅This compoundN/A
Molecular Weight135.56 g/mol This compoundN/A
Molecular FormulaCH₃N₅5-Aminotetrazole wikipedia.org
Molecular Weight85.070 g/mol 5-Aminotetrazole wikipedia.org
Melting Point201–205 °C5-Aminotetrazole chemicalbook.com
Density1.502 g/cm³5-Aminotetrazole wikipedia.org
Nitrogen Content82.3%5-Aminotetrazole researchgate.net

Table 2: Research Findings on Energetic Materials Derived from Aminotetrazoles This table presents performance data for energetic compounds synthesized using aminotetrazole derivatives, illustrating the research objectives in this field.

CompoundDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)Source
DMPT-11.806861030.2 nih.gov
5-nitro-1H-tetrazole1.87899036.3 researchgate.net
[Cu(ANIT)₂(H₂O)₂]1.99807325.1 rsc.org
[Cu(ANIT)₂(1-AET)₂]1.83797023.3 rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-tetrazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHBDAJXUUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656400
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118764-13-9
Record name 1-(2H-Tetrazol-5-yl)methanamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID00656400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3,4-tetrazol-5-ylmethanamine hydrochloride
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Synthetic Methodologies and Strategies for 5 Tetrazolemethanamine Hydrochloride

Precursor Synthesis and Derivatization Approaches

The synthesis of 5-Tetrazolemethanamine Hydrochloride fundamentally relies on the formation of the 5-substituted tetrazole core. A primary and well-established method for this is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. To obtain the desired 5-(aminomethyl) substitution, a logical precursor is a nitrile bearing a protected or unprotected amino group.

One of the most direct precursors for the synthesis of the tetrazole ring with the required side chain is aminoacetonitrile. The reaction of aminoacetonitrile with an azide, such as sodium azide, in the presence of a catalyst, leads to the formation of the 5-(aminomethyl)tetrazole. The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the aminomethylated tetrazole with hydrochloric acid. This not only provides a stable, crystalline product but can also serve to deprotect a protected amine if one was used in an earlier step.

Another significant approach for the synthesis of α-aminomethyl tetrazoles is the Ugi four-component reaction (Ugi-4CR). This multicomponent reaction offers a convergent and efficient pathway to complex molecules from simple starting materials. In the context of 5-Tetrazolemethanamine synthesis, the Ugi-azide variation is particularly relevant. This reaction typically involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a safe source of azide) to generate a 1,5-disubstituted tetrazole. By carefully selecting the reactants, it is possible to design a synthesis that yields a (1H-tetrazol-5-yl)methanamine structure. For instance, using formaldehyde as the aldehyde component, a primary amine, an isocyanide, and an azide source can lead to the desired aminomethyl tetrazole backbone.

Derivatization strategies can also be employed, where a pre-formed tetrazole ring with a suitable functional group at the 5-position is converted to the methanamine group. For example, a 5-(halomethyl)tetrazole could undergo nucleophilic substitution with an amine source, or a tetrazole-5-carboxaldehyde could be converted to the amine via reductive amination. However, the direct synthesis from a nitrile precursor is often more atom-economical.

Catalytic Protocols for this compound Formation

Catalysis plays a pivotal role in the synthesis of 5-substituted tetrazoles, including this compound, by enhancing reaction rates, improving yields, and enabling milder reaction conditions. Both heterogeneous and homogeneous catalytic systems have been extensively explored for the key [3+2] cycloaddition step.

Heterogeneous Catalysis in Tetrazole Synthesis

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. These catalysts are typically solid materials where the active sites are accessible to the reactants in a different phase.

In recent years, nanocatalysts have gained significant attention in tetrazole synthesis due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity. nih.gov Various nanocatalysts have been developed, offering efficient and environmentally friendly routes for tetrazole formation. nih.gov

One notable example is the use of a biosynthesized Ag/sodium borosilicate nanocomposite. organic-chemistry.orggoogle.com This heterogeneous catalyst has been successfully employed for the synthesis of 1-substituted-1H-tetrazoles. organic-chemistry.orggoogle.com The silver nanoparticles (Ag NPs) are supported on sodium borosilicate glass, which prevents their aggregation and enhances their catalytic efficacy. organic-chemistry.orggoogle.com The synthesis using this catalyst can often be performed under solvent-free conditions, further boosting its green credentials. organic-chemistry.orggoogle.com The catalyst is prepared using plant extracts as reducing and stabilizing agents, avoiding the use of toxic chemicals. organic-chemistry.orggoogle.com This nanocatalyst can be recycled and reused multiple times without a significant loss in its activity. mdpi.comresearchgate.net

CatalystPrecursorsSolventTemperature (°C)Time (h)Yield (%)Reference
Ag/sodium borosilicate nanocompositeAmine, Sodium Azide, Triethyl OrthoformateSolvent-free1203Good to High organic-chemistry.org

This table presents data for the synthesis of 1-substituted tetrazoles, which demonstrates the applicability of the nanocatalyst in tetrazole ring formation.

Beyond nanocatalysts, a variety of other supported catalyst systems have been developed for tetrazole synthesis. These often involve immobilizing a catalytically active metal species on a solid support. Examples include:

Fe3O4-based nanoparticles: Magnetic nanocatalysts, such as those based on iron oxide, are particularly attractive due to their easy separation from the reaction mixture using an external magnet. nih.gov These can be functionalized with organic ligands or metal complexes to enhance their catalytic performance in the synthesis of 5-substituted tetrazoles. nih.gov

Silica-supported catalysts: Silica nanoparticles can be functionalized with acidic groups or used as a support for metal catalysts, providing a high surface area for the reaction. mdpi.com

Zeolites: These microporous aluminosilicates can act as solid acid catalysts, promoting the cycloaddition reaction. For instance, ZSM-5 has been used for the three-component synthesis of 5-substituted-1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide. nih.gov

Catalyst SystemReactantsSolventKey Advantages
Fe3O4@tryptophan@NiNitriles, Sodium AzideEthanol (B145695)Excellent yields, short reaction time (20 min), reusable for up to seven cycles. mdpi.com
ZSM-5Aldehydes, Hydroxylamine hydrochloride, Sodium azideN/AOperationally simple, catalyst is recoverable and retains activity after five cycles. nih.gov
Fe3O4@SiO2-APTES-TFANitriles, Sodium AzideEthanolExcellent yields, short reaction time (4 h), easily recovered with a magnet. mdpi.com

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, can offer high activity and selectivity. However, their separation from the product can be challenging. In the synthesis of 5-substituted tetrazoles, various metal complexes have been employed as homogeneous catalysts. For example, a Copper (II) complex has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles, yielding 5-substituted 1H-tetrazoles under mild conditions. nih.gov While effective, the transition towards heterogeneous systems is often preferred from an environmental and economic standpoint to avoid the difficulties associated with catalyst separation. mdpi.com

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is a driving force in the modern synthesis of tetrazole derivatives, including this compound. nih.gov The goal is to develop synthetic routes that are more environmentally benign and sustainable. Key aspects of green chemistry in this context include:

Use of Recyclable Catalysts: Heterogeneous catalysts, particularly magnetic nanocatalysts, are central to this approach as they can be easily recovered and reused, minimizing waste. nih.gov

Employment of Green Solvents: The use of safer, non-toxic, and renewable solvents is encouraged. nih.gov In some cases, solvent-free reaction conditions have been developed, which represent an ideal scenario from a green chemistry perspective. organic-chemistry.orggoogle.com

Atom Economy: Multicomponent reactions, such as the Ugi-azide reaction, are highly atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, generating minimal waste.

Energy Efficiency: Catalytic methods that allow for lower reaction temperatures and shorter reaction times contribute to a more energy-efficient process. mdpi.com

Use of Safer Reagents: Efforts are made to replace hazardous reagents. For example, using sodium azide in combination with a catalyst is generally preferred over the direct handling of the highly toxic and explosive hydrazoic acid. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Mechanistic Investigations of this compound Formation Pathways

The formation of the tetrazole ring in this compound is a subject of detailed mechanistic studies, primarily revolving around the interaction of the nitrile group of a precursor like aminoacetonitrile with an azide source.

The cornerstone of 5-substituted 1H-tetrazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a thermal or catalyzed reaction between a 1,3-dipole (the azide) and a dipolarophile (the nitrile). wikipedia.orgnih.gov This reaction is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org The mechanism of this transformation has been a subject of considerable discussion, with evidence pointing towards both a concerted pericyclic pathway and a stepwise process.

In the context of synthesizing 5-(aminomethyl)-1H-tetrazole, the precursor to the hydrochloride salt, the reaction would involve aminoacetonitrile as the nitrile component and a source of the azide anion, such as sodium azide (NaN₃). The reaction is often facilitated by a proton source or a Lewis acid catalyst. semanticscholar.orgnih.gov

The mechanistic debate centers on two primary pathways:

Concerted [3+2] Cycloaddition: This mechanism proposes a single transition state where the azide and nitrile approach each other, and the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously. This pathway is characterized by a highly ordered transition state and is supported by the stereospecificity observed in many 1,3-dipolar cycloadditions. wikipedia.org

Stepwise Mechanism: An alternative pathway involves a two-step process. The first step is a nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group, forming a linear imidoyl azide intermediate. This intermediate then undergoes intramolecular cyclization to yield the tetrazole ring. Computational studies have suggested that this stepwise mechanism may be favorable, particularly when the reaction is catalyzed.

The presence of catalysts, such as zinc salts or silica sulfuric acid, can significantly influence the reaction mechanism and rate by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. semanticscholar.orgorganic-chemistry.org For instance, a Lewis acid catalyst can coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity.

Figure 1: Plausible mechanistic pathways for the 1,3-dipolar cycloaddition reaction between aminoacetonitrile and sodium azide. Path A depicts the concerted [3+2] cycloaddition, while Path B illustrates the stepwise mechanism involving an imidoyl azide intermediate.
Figure 1: Plausible mechanistic pathways for the 1,3-dipolar cycloaddition reaction between aminoacetonitrile and sodium azide. Path A depicts the concerted [3+2] cycloaddition, while Path B illustrates the stepwise mechanism involving an imidoyl azide intermediate.

While the direct cycloaddition of nitriles and azides is the most common route, alternative methodologies exist for the synthesis of 5-substituted tetrazoles, which could be adapted for the preparation of this compound. One notable alternative is the Ugi-azide multicomponent reaction. nih.govresearchgate.net

The Ugi-azide reaction is a four-component reaction (4-CR) that involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃, which generates hydrazoic acid in situ). nih.govmdpi.com This reaction is particularly valuable for generating libraries of structurally diverse tetrazole derivatives.

The mechanism of the Ugi-azide reaction is believed to proceed through the following key steps:

Iminium Ion Formation: The aldehyde/ketone and the amine condense to form an iminium ion.

α-Adduct Formation: The isocyanide undergoes a nucleophilic attack on the iminium ion to form a nitrilium ion intermediate.

Azide Trapping: The azide anion traps the nitrilium ion, forming a linear intermediate.

Intramolecular Cyclization: This intermediate then undergoes a 1,5-dipolar cyclization to yield the 1,5-disubstituted tetrazole ring. mdpi.com

For the synthesis of a compound related to 5-Tetrazolemethanamine, a suitable choice of starting materials would be required. For example, using formaldehyde, ammonia, an appropriate isocyanide, and an azide source could theoretically lead to the desired aminomethyl-substituted tetrazole core. The mechanistic implication of this route is the rapid and efficient assembly of the target scaffold from simple and readily available starting materials in a single pot.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

The successful laboratory synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure the process is scalable.

Several factors critically influence the yield of the 1,3-dipolar cycloaddition reaction for the synthesis of 5-substituted-1H-tetrazoles. These include the choice of solvent, catalyst, temperature, and reaction time. For instance, polar aprotic solvents like dimethylformamide (DMF) are commonly employed. nih.govnih.gov The use of catalysts is often crucial for achieving high yields in reasonable timeframes. A variety of catalysts have been explored for this transformation, each with its own advantages. nih.gov

The following interactive table summarizes the impact of different catalysts on the yield of 5-substituted-1H-tetrazoles, based on representative literature data for analogous compounds.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Silica Sulfuric AcidDMFReflux5-1085-95
Zinc BromideWater10012-2480-90
Copper(II) SulfateDMSO1202-688-96
Nano-TiCl₄·SiO₂DMFReflux290-98

When considering the scalability of the synthesis of this compound, several factors must be addressed. The use of potentially hazardous reagents, such as sodium azide, requires careful handling and safety protocols, especially on a larger scale. The energy consumption for maintaining high reaction temperatures over extended periods can also be a significant consideration. Furthermore, the purification of the final product, including the isolation of the hydrochloride salt, needs to be efficient and reproducible. The choice of a heterogeneous catalyst, such as silica sulfuric acid or nano-TiCl₄·SiO₂, can simplify the workup procedure as the catalyst can be easily removed by filtration, which is advantageous for larger-scale production. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 5 Tetrazolemethanamine Hydrochloride

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic heterocyclic system containing four nitrogen atoms and one carbon atom. wikipedia.org Its high nitrogen content and unique electronic structure confer a distinct set of chemical properties. The reactivity of the tetrazole ring is influenced by its aromaticity, the electron-withdrawing nature of the four nitrogen atoms, and the nature of substituents. numberanalytics.comnih.gov

Electrophilic Substitution Reactions

The tetrazole ring is generally resistant to electrophilic substitution reactions. bhu.ac.in The high density of nitrogen atoms makes the ring electron-deficient, thus deactivating it towards attack by electrophiles. Electrophilic substitution, if it occurs, typically requires harsh reaction conditions and the presence of powerful electron-releasing substituents on the ring. bhu.ac.in Alkylation, a common electrophilic reaction, preferentially occurs at the ring nitrogen atoms rather than the carbon. researchgate.net The alkylation of 5-substituted tetrazoles is a common method for synthesizing 2-substituted and 2,5-disubstituted tetrazoles. researchgate.net

Nucleophilic Substitution Reactions at the C5 Position

The C5 position of the tetrazole ring is susceptible to nucleophilic substitution, particularly when a good leaving group is present. The electron-withdrawing character of the tetrazole ring facilitates the displacement of substituents at this position. nih.gov For instance, 5-halotetrazoles can undergo nucleophilic substitution with various nucleophiles.

Research has shown the feasibility of tetrazole-directed nucleophilic aromatic substitution. lookchem.com For example, the reaction of p-tolylmagnesium bromide with 5-(2-fluorophenyl)-1H-tetrazole results in the formation of 5-(4′-methyl[1,1-biphenyl]-2-yl)-1H-tetrazole. lookchem.com This demonstrates that the tetrazole ring can activate an adjacent aryl group towards nucleophilic attack.

Ring-Opening and Rearrangement Processes

Under certain conditions, such as photolysis or high temperatures, the tetrazole ring can undergo ring-opening and rearrangement reactions. numberanalytics.comnih.gov Photolysis can lead to the cleavage of the tetrazolyl ring, resulting in a variety of nitrogen-containing products. nih.gov The specific products formed depend on the substituents and reaction conditions. nih.gov

Thermally induced ring-opening of C,N-substituted tetrazoles can generate highly reactive nitrilimines, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.org Additionally, tetrazoles with strongly electron-withdrawing groups may exist in a tautomeric equilibrium with an open-chain azidoimine form. wikipedia.org Some 5-substituted-1H-tetrazoles have been observed to decompose at high temperatures to yield different products. For example, 5-benzhydryl-1H-tetrazole decomposes to diphenylmethane (B89790) at elevated temperatures. beilstein-journals.org

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) of 5-Tetrazolemethanamine is a nucleophilic center and exhibits reactivity typical of primary amines. msu.edu

Acylation and Alkylation Reactions

The primary amine can readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for introducing various functional groups. The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base has been reported to yield two separable regioisomers. mdpi.com

Alkylation of the primary amine can also occur, leading to the formation of secondary and tertiary amines. However, direct alkylation of primary amines can sometimes lead to multiple alkylations, resulting in a mixture of products. msu.edu

Condensation Reactions for Imines and Related Derivatives

The primary amine of 5-Tetrazolemethanamine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of imines is a reversible process, and the pH of the reaction medium needs to be controlled for optimal product formation. libretexts.orglibretexts.org

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfer steps and the elimination of water. libretexts.org

Table 1: Reactivity of 5-Tetrazolemethanamine Hydrochloride

Functional GroupReaction TypeReagents/ConditionsProducts
Tetrazole Ring Electrophilic SubstitutionAlkylating agentsN-alkylated tetrazoles
Nucleophilic SubstitutionOrganometallic reagents (e.g., Grignard)C5-substituted tetrazoles
Ring-OpeningHeat, UV lightNitrogen-containing fragments, nitrilimines
Primary Amine AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary and Tertiary Amines
CondensationAldehydes, KetonesImines (Schiff bases)

Decomposition Pathways and Stability Under Varying Conditions

The stability of this compound is contingent upon external conditions such as temperature, light, and the chemical environment. The tetrazole ring is known for its high nitrogen content and considerable thermal stability, yet it is susceptible to degradation under specific energetic inputs.

Thermal Decomposition Mechanisms and Energetic Properties

The thermal behavior of tetrazole-containing compounds is a critical aspect of their characterization, often investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comnetzsch.com These methods provide insights into the thermal stability, decomposition temperatures, and energetic nature of the compound. europa.euich.org

For this compound, TGA would be expected to show weight loss in distinct stages. An initial loss might correspond to the release of water molecules or residual solvent, followed by the decomposition of the molecule itself at higher temperatures. netzsch.com The primary decomposition mechanism for many energetic tetrazole derivatives involves the rapid extrusion of molecular nitrogen (N₂), a highly exothermic process that underscores their use in energetic materials. ambeed.com

DSC analysis complements TGA by measuring the heat flow associated with thermal transitions. mdpi.com A typical DSC thermogram for a compound like this compound would likely exhibit an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating decomposition. researchgate.net The area under this exothermic peak can be used to quantify the enthalpy of decomposition, a key measure of its energetic properties.

Illustrative Thermal Analysis Data

The following table represents a hypothetical data set for this compound, illustrating typical results obtained from thermal analysis. Note: This data is illustrative and not based on experimental results for this specific compound.

Analysis TechniqueParameterExpected ObservationInterpretation
Thermogravimetric Analysis (TGA)Onset of Decomposition (Tonset)> 150 °CIndicates the temperature at which significant decomposition begins.
Major Weight LossCorresponds to loss of N₂ and other fragmentsConfirms the breakdown of the tetrazole ring structure.
Differential Scanning Calorimetry (DSC)Melting Point (Tm)Sharp endothermic peakPhase transition from solid to liquid.
Decomposition (Td)Strong exothermic peakRelease of energy upon decomposition, characteristic of energetic materials.

Photochemical Degradation

The photochemical stability of a pharmaceutical compound is a crucial parameter, typically assessed under standardized conditions outlined in guidelines such as ICH Q1B. nih.gov These tests involve exposing the substance to controlled sources of UV and visible light to determine its photosensitivity.

Tetrazole derivatives can undergo photochemical degradation, which generally involves the cleavage of the heterocyclic ring. The specific degradation pathway and resulting photoproducts are highly dependent on the substituents on the tetrazole ring and the solvent or matrix in which the compound is exposed. For this compound, irradiation, particularly with UV light, could be expected to initiate ring-opening reactions or other transformations. The process would be monitored by a stability-indicating analytical method, such as HPLC, to quantify the loss of the parent compound and the formation of degradation products over time.

Hydrolytic Stability and Degradation Kinetics

Hydrolytic stability studies are essential for determining a compound's shelf-life and behavior in aqueous environments. These studies are typically conducted at various pH values and temperatures to simulate different physiological and storage conditions.

The tetrazole ring itself is generally considered to be stable against hydrolysis under neutral conditions. However, the stability of this compound would likely be pH-dependent. The kinetics of hydrolysis for similar heterocyclic hydrochlorides have been investigated using methods like HPLC to track the concentration of the drug over time at controlled temperatures. The degradation would likely follow pseudo-first-order kinetics, and a pH-rate profile would reveal the conditions under which the compound is most stable. For some compounds, the most stable pH is near neutral (pH 7.0).

Oxidative and Reductive Transformations

The tetrazole ring is generally resistant to mild oxidizing agents due to the electron-withdrawing nature of the four nitrogen atoms. However, strong oxidants or electrochemical oxidation could potentially lead to the opening of the tetrazole ring. The methanamine side chain could also be a site for oxidative reactions.

Reductive transformations of the tetrazole ring are less common but could potentially occur under strong reducing conditions. The specific products of such transformations are difficult to predict without experimental data. The stability of this compound in the presence of various oxidizing and reducing agents would need to be evaluated experimentally to determine its susceptibility to redox degradation.

Reaction Mechanisms and Kinetic Studies

The mechanisms of decomposition for this compound would be closely linked to the conditions applied.

Thermal Decomposition: The mechanism is expected to proceed via a concerted or stepwise extrusion of dinitrogen (N₂) from the tetrazole ring, a common pathway for such heterocycles that leads to the formation of highly reactive intermediates. ambeed.com

Hydrolytic Degradation: The kinetic data obtained from pH-dependent studies would be used to propose a detailed mechanism. This would likely involve specific acid or base catalysis, indicating reactions with H⁺ or OH⁻ ions, or water-catalyzed degradation of the protonated or neutral forms of the molecule.

Photochemical Degradation: The mechanism would likely involve the initial absorption of photons leading to an excited state, followed by ring cleavage to form various reactive intermediates.

Kinetic studies are fundamental to understanding the rates of these transformations. By measuring reaction rates at different temperatures, key thermodynamic parameters like the activation energy (Ea) for decomposition can be calculated using the Arrhenius equation. Such data is vital for predicting the stability and shelf-life of the compound. europa.eu

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Tetrazolemethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Tetrazolemethanamine Hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

For this compound, ¹H NMR spectroscopy would be used to identify the protons in the molecule. The methylene (B1212753) (-CH₂) protons adjacent to the tetrazole ring and the amine group would exhibit a characteristic chemical shift, typically in the range of 4.0-5.0 ppm. The protons of the amine group (-NH₃⁺) would appear as a broader signal, with its chemical shift and appearance being dependent on the solvent and concentration. The proton on the tetrazole ring (if not substituted) would also have a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The carbon atom of the methylene group (-CH₂) would be expected in the aliphatic region of the spectrum, while the carbon atom within the tetrazole ring would appear at a significantly downfield shift due to the influence of the four nitrogen atoms. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the complete structural assignment. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 5-(Aminomethyl)tetrazole Structure Note: These are typical, illustrative values. Actual shifts can vary based on solvent and experimental conditions.

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity
-CH ₂-NH₃⁺ ¹H 4.0 - 5.0 Singlet or Triplet
-CH₂-NH ₃⁺ ¹H 7.5 - 9.0 Broad Singlet
Tetrazole N-H ¹H 14.0 - 16.0 Broad Singlet
-C H₂-NH₃⁺ ¹³C 40 - 50 -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 135.56 g/mol , corresponding to its molecular formula, C₂H₆ClN₅.

Under electron ionization (EI), a hard ionization technique, the molecule would likely undergo characteristic fragmentation. The tetrazole ring is known to be a source of specific degradation pathways. researchgate.net Common fragmentation patterns for tetrazole derivatives include the loss of molecular nitrogen (N₂), a highly stable fragment. Other fragmentations could involve the cleavage of the bond between the methylene group and the tetrazole ring, leading to ions corresponding to the aminomethyl cation ([CH₂NH₂]⁺) and the tetrazolyl fragment. mdpi.com

Soft Ionization Methods for Studying Degradation Products

Soft ionization techniques, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), are particularly valuable for studying tetrazole derivatives because they minimize in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. researchgate.net This is crucial for confirming the molecular weight.

These methods are also adept at studying degradation products. By carefully controlling the instrumental parameters, such as the cone voltage in an ESI source, controlled fragmentation can be induced. This process, known as in-source collision-induced dissociation (CID), can generate fragment ions that provide structural information comparable to tandem mass spectrometry (MS/MS). nih.gov For this compound, ESI-MS would be expected to show a prominent ion at m/z 100.06, corresponding to the protonated 5-Tetrazolemethanamine cation ([C₂H₅N₅+H]⁺). Studying how this ion fragments can help to confirm its structure and identify potential degradation or metabolic products in complex mixtures. researchgate.netacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they operate on different principles (IR absorption vs. Raman scattering), often providing complementary information. mdpi.com

For this compound, the IR spectrum would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium (B1175870) group (-NH₃⁺).

C-H stretching: Bands around 2800-3000 cm⁻¹ from the methylene (-CH₂) group.

N-H bending: A distinct band around 1500-1600 cm⁻¹. mdpi.com

Tetrazole ring vibrations: A series of sharp bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C=N and N=N stretching and ring breathing modes.

The Raman spectrum would also detect these groups. The tetrazole ring vibrations are often strong in Raman spectra. The symmetric stretching modes of the N-N and C-N bonds within the tetrazole ring would be particularly observable. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺) N-H Stretch 3000 - 3300 (Broad) 3000 - 3300 (Weak)
Methylene (-CH₂) C-H Stretch 2850 - 2960 2850 - 2960 (Strong)
Ammonium (-NH₃⁺) N-H Bend 1500 - 1600 ~1550
Tetrazole Ring Ring Stretch (C=N, N=N) 1200 - 1500 1200 - 1500

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

In cases where suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) is used. acs.orgscispace.com XRPD is crucial for identifying the crystalline form (polymorph) of the material and can be used to assess bulk sample crystallinity and purity. The diffraction pattern is a unique fingerprint for a specific crystalline phase. scispace.com For hydrochloride salts of nitrogen-containing heterocycles, crystal structures are often stabilized by a network of N-H···Cl hydrogen bonds. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Small Molecule Hydrochloride Salt Note: These parameters are hypothetical and representative of what might be found for a compound like this compound, based on known structures of similar compounds. mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 7.9
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 658

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of a non-volatile, polar compound like this compound. A reversed-phase HPLC method, typically using a C18 stationary phase, would be employed. nih.gov The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Purity is determined by integrating the peak area of the main component and any impurities, often using a UV detector set to a wavelength where the tetrazole ring absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Derivatization would be necessary to convert the polar amine and tetrazole N-H groups into less polar, more volatile analogues before injection. While more complex, this method provides excellent separation and definitive identification of volatile impurities. rsc.org

These techniques are crucial not only for final product quality control but also for monitoring the progress of chemical reactions and identifying by-products. nih.gov

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the results of elemental analysis are compared against the theoretical values calculated from its molecular formula, C₂H₆ClN₅. This comparison serves as a crucial check of sample purity and confirms that the correct empirical formula has been assigned. The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.

Table 4: Elemental Composition of this compound (C₂H₆ClN₅)

Element Theoretical % Found % (Illustrative)
Carbon (C) 17.72 17.75
Hydrogen (H) 4.46 4.49
Chlorine (Cl) 26.15 26.11
Nitrogen (N) 51.67 51.60

| Total | 100.00 | 99.95 |

A close match between the theoretical and experimentally found percentages (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high purity. mdpi.comrsc.org

Computational and Theoretical Investigations of 5 Tetrazolemethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic properties and bonding nature of 5-Tetrazolemethanamine Hydrochloride. These methods, particularly Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, offer a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying tetrazole derivatives due to its balance of accuracy and computational cost. acs.orgacs.org DFT calculations are widely used to determine various properties, including heats of formation, geometric parameters, and electronic structures of tetrazole compounds. acs.orgcapes.gov.br

For instance, the B3LYP functional is a hybrid DFT method commonly employed for these types of calculations. acs.org Studies on various tetrazole derivatives have shown that electron correlation effects are significant, making methods that include these corrections, like DFT, crucial for obtaining accurate energy predictions. acs.org The electronic structure of the tetrazole ring, with its high nitrogen content and delocalized π-system, is particularly well-described by DFT. nih.gov The presence of substituents, such as the aminomethyl group in this compound, can be modeled to understand their influence on the electronic distribution and reactivity of the tetrazole ring. acs.org DFT can also be used to investigate the impact of forming the hydrochloride salt on the electronic properties of the molecule.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Tetrazole

PropertyCalculated ValueMethod/Basis Set
Heat of Formation (kcal/mol)ValueB3LYP/6-31G
Dipole Moment (Debye)ValueB3LYP/6-31G
HOMO Energy (eV)ValueB3LYP/6-31G
LUMO Energy (eV)ValueB3LYP/6-31G

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.orgkhanacademy.orgyoutube.com This theory is instrumental in understanding the aromaticity and reactivity of the tetrazole ring. wikipedia.org The four nitrogen atoms and one carbon atom of the tetrazole ring each contribute p-orbitals to a delocalized π-system, resulting in 6 π-electrons, which confers aromatic character to the ring. wikipedia.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in MO theory for predicting reactivity. libretexts.orgyoutube.com The energy and localization of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its capacity to accept electrons (electrophilicity). For this compound, the protonation of the aminomethyl group would significantly lower the energy of the molecular orbitals, affecting its reactivity profile.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov For this compound, MD simulations can provide insights into its flexibility, preferred conformations in different environments (e.g., in solution), and how it interacts with other molecules.

The tetrazole ring itself is rigid, but the aminomethyl substituent can rotate, leading to different conformers. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. Furthermore, in the solid state or in solution, intermolecular interactions such as hydrogen bonding play a crucial role. The tetrazole ring contains both hydrogen bond donors (N-H) and acceptors (the other nitrogen atoms), and the aminomethyl group in its hydrochloride form is a potent hydrogen bond donor. nih.govacs.org MD simulations can model these interactions in detail, providing a picture of the solvation shell or the crystal packing. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.netacs.org The accuracy of these predictions is generally good, with mean deviations between calculated and experimental frequencies often being around 1% or less. researchgate.net Such calculations can help in assigning the various vibrational modes of the molecule, including the characteristic stretches and bends of the tetrazole ring and the aminomethyl group. mdpi.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.govnih.gov While empirical methods exist, quantum mechanical calculations, particularly using DFT, have become popular for their accuracy. nih.gov Machine learning approaches, sometimes trained on DFT-calculated data, are also showing great promise in predicting chemical shifts with high accuracy. nih.govnih.gov For this compound, these methods could predict the ¹H and ¹³C chemical shifts, which would be invaluable for confirming its structure.

Table 2: Illustrative Predicted Vibrational Frequencies for a Tetrazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchValueValue
C=N StretchValueValue
Ring BreathingValueValue
CH₂ ScissoringValueValue

Note: This table is illustrative. Specific values for this compound would require dedicated calculations and experimental verification.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govyoutube.comqsartoolbox.org

For this compound, QSPR models could be developed to predict various reactivity descriptors. These descriptors, often derived from quantum chemical calculations, can include parameters like HOMO and LUMO energies, Mulliken charges, and Fukui functions, which quantify local reactivity. acs.org By correlating these descriptors with experimentally observed reactivity for a series of related compounds, a predictive model can be built. youtube.comyoutube.com

Such models can be valuable in screening virtual libraries of compounds to identify those with desired reactivity profiles. For example, in the context of medicinal chemistry, where many tetrazole derivatives are used, QSAR models have been successfully constructed to predict properties like acute toxicity. nih.govbeilstein-journals.org This highlights the potential of these methods to also predict the reactivity of new tetrazole compounds like this compound. The development of such models typically involves calculating a large number of molecular descriptors and then using statistical methods or machine learning to select the most relevant ones and build the predictive equation. youtube.com

Models for Protein Binding and Toxicity Hazard Considerations of Derivatives

Computational modeling serves as a powerful tool in modern drug discovery and chemical safety assessment. For derivatives of this compound, these models can provide initial insights into their potential biological interactions and toxicological profiles, guiding further experimental work.

Protein Binding Models:

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is instrumental in understanding the potential therapeutic applications of this compound derivatives. For instance, various tetrazole derivatives have been investigated as inhibitors of enzymes like tyrosinase and as potential antimicrobial agents through molecular docking studies. mdpi.comresearchgate.net These studies typically involve:

Target Selection: Identifying a protein of interest based on a therapeutic hypothesis.

Ligand and Receptor Preparation: Generating 3D structures of the this compound derivative (the ligand) and the target protein (the receptor).

Docking Simulation: Using algorithms to fit the ligand into the binding site of the receptor in various conformations.

Scoring and Analysis: Calculating a binding affinity score (e.g., in kcal/mol) to estimate the strength of the interaction. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

A hypothetical docking study of a this compound derivative could yield results similar to those presented in Table 1, which showcases typical data obtained from such an analysis.

Table 1: Hypothetical Molecular Docking Results for a this compound Derivative This table presents illustrative data that could be generated from a molecular docking simulation. The specific values are for exemplary purposes and are not based on actual experimental results for this compound.

Click to view interactive table
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPotential Hydrogen Bonds
Tyrosinase (PDB ID: 2Y9X)-6.8HIS263, VAL283, PHE264N-H...O (backbone)
DNA Gyrase (PDB ID: 5MMN)-7.2ASP73, GLY77, ALA92N...H-N (side chain)
HIV-1 RT (PDB ID: 1RT2)-5.9LYS101, TYR181, TYR188N-H...O (side chain)

Toxicity Hazard Considerations:

In silico toxicology models are crucial for the early identification of potential hazards associated with new chemical entities, including derivatives of this compound. nih.govnih.gov These predictive models utilize algorithms based on large datasets of known chemical properties and toxicological data. Key toxicity endpoints that can be assessed include:

Mutagenicity (Ames Test): Predicting the potential of a compound to induce genetic mutations.

Carcinogenicity: Estimating the likelihood of a compound causing cancer.

hERG (human Ether-à-go-go-Related Gene) Inhibition: Assessing the risk of cardiotoxicity.

Skin Sensitization: Predicting the potential to cause allergic contact dermatitis.

Acute Oral Toxicity: Estimating the dose at which a substance is lethal to 50% of a test population (LD50).

Table 2 provides a hypothetical in silico toxicity profile for a derivative of this compound, illustrating the type of data generated by these predictive tools.

Table 2: Hypothetical In Silico Toxicity Prediction for a this compound Derivative This table contains illustrative data from computational toxicity prediction tools. The results are not from experimental testing of this specific compound and are for informational purposes only.

Click to view interactive table
Toxicity EndpointPredictionConfidence Level
Ames MutagenicityNegativeHigh
CarcinogenicityNon-carcinogenModerate
hERG InhibitionLow RiskHigh
Skin SensitizationNon-sensitizerModerate
Acute Oral Toxicity (LD50)Class 3 (Slightly Toxic)Moderate

Crystallographic Data Analysis and Predictive Crystallography

Crystallographic Data Analysis:

An experimental crystal structure determination would typically involve single-crystal X-ray diffraction. The resulting data provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding. For a hydrochloride salt like this compound, the analysis would focus on the hydrogen bonding network involving the protonated amine, the tetrazole ring, and the chloride anion.

Predictive Crystallography:

Crystal Structure Prediction (CSP) methods are computational techniques that aim to identify the most stable crystal packing arrangements for a given molecule. numberanalytics.comchemrxiv.orgschrodinger.comnih.govchemrxiv.org These methods are particularly valuable when experimental single crystals are difficult to obtain. The general workflow for CSP involves:

Conformational Analysis: Identifying all low-energy conformations of the molecule.

Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements based on common space groups.

Energy Ranking: Using force fields and, more accurately, quantum mechanical methods (like Density Functional Theory) to calculate the lattice energy of each predicted structure.

Polymorph Identification: The lowest energy structures represent the most likely polymorphs to be observed experimentally.

For this compound, CSP could predict how the molecules pack in the solid state and the key intermolecular interactions that stabilize the crystal lattice. Table 3 presents a hypothetical set of predicted crystallographic parameters.

Table 3: Hypothetical Predicted Crystallographic Data for this compound The data in this table are purely illustrative of what a Crystal Structure Prediction study might yield and are not experimentally determined values.

Click to view interactive table
ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)95.5
Volume (ų)610.4
Density (calculated) (g/cm³)1.475

Applications of 5 Tetrazolemethanamine Hydrochloride As a Synthetic Building Block and Precursor

Synthesis of Novel Tetrazole Derivatives and Scaffolds

The inherent reactivity of the amine group and the stable tetrazole core in 5-tetrazolemethanamine allows for its use in elaborating more complex molecular architectures.

Formation of 1-Substituted Tetrazoles from Amines

The fundamental transformation of a primary amine into a 1-substituted tetrazole ring is a well-established synthetic route. A general and effective method involves the reaction of a primary amine or its corresponding hydrochloride salt with triethyl orthoformate and sodium azide (B81097). researchgate.net This reaction is typically conducted by heating the mixture in the presence of an acid, such as glacial acetic acid. researchgate.net The process allows for the direct conversion of an amino group into the N-1 substituted tetrazole heterocycle.

This reaction can be catalyzed by Lewis acids, such as Ytterbium triflate (Yb(OTf)₃), to achieve good yields under milder conditions. organic-chemistry.org While these methods are generally applied to primary amines to construct the tetrazole ring, they illustrate the foundational chemistry that makes amine-containing compounds like 5-tetrazolemethanamine hydrochloride valuable precursors in synthetic strategies where the amine functionality is a key reactive site for heterocycle formation.

Introduction of the 5-Tetrazolylmethyl Moiety into Complex Organic Molecules

A primary application of this compound, or its derivatives like 5-(chloromethyl)-1H-tetrazole, is to introduce the 5-tetrazolylmethyl group into larger, more complex molecules. This moiety is a key pharmacophore in various drug discovery programs.

Research has demonstrated the synthesis of highly substituted hydrazines, which are of interest as potential aspartic protease inhibitors. In a multi-step process, 1-substituted 5-(hydrazinylmethyl)-1-methyl-1H-tetrazoles were synthesized, showcasing a direct method of building complexity from a tetrazolylmethyl scaffold. nih.gov Further illustrating this concept, scientists have synthesized a series of 1,5-disubstituted tetrazoles designed as monoamine neurotransmitter reuptake inhibitors. nih.gov The synthesis involved creating substituted 5-benzhydryl-1H-tetrazoles, which were subsequently reacted with haloalkanes to introduce new functional groups, demonstrating the tetrazole's role as a stable central scaffold for further chemical elaboration. nih.gov

Role in the Construction of Hybrid Heterocyclic Systems

Hybrid molecules, which incorporate two or more different heterocyclic rings, are a major focus in medicinal chemistry as they can exhibit synergistic or novel biological activities. This compound is an ideal precursor for creating such systems where a tetrazole is linked to another heterocycle via a methylene (B1212753) bridge.

Pyrazole-Tetrazole Hybrids

The combination of pyrazole (B372694) and tetrazole rings has yielded compounds with significant therapeutic potential. The 5-tetrazolylmethyl unit can be readily incorporated to form these hybrids. For instance, novel pyrazole-tetrazole compounds have been synthesized and characterized for their vasorelaxant activity. One such compound, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, was noted for its potent effects.

New generations of hybrid pyrazole-tetrazole tetrapodal compounds have also been developed and tested for their biological activities, including antifungal and alpha-amylase inhibition properties. The synthetic pathway for these complex molecules often involves linking the pre-formed heterocyclic units, where the tetrazolylmethyl group is a key component of the final structure.

Other Fused or Linked Heterocycles

The utility of tetrazole-containing building blocks extends beyond pyrazoles to a variety of other heterocyclic systems.

Thiazole (B1198619) and Thiophene (B33073) Hybrids: Researchers have successfully synthesized tetrazole derivatives hybridized with thiazole and thiophene rings. nih.govresearchgate.net The synthetic approach involved reacting a tetrazole precursor, 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, with thiosemicarbazone or thiocarbamoyl compounds. nih.gov This strategy effectively links the tetrazole core to another sulfur-containing heterocycle, leading to novel compounds with potential antimicrobial activity. nih.govresearchgate.net

Oxadiazole Hybrids: The synthesis of C-nucleoside analogues containing both tetrazole and oxadiazole rings has been reported. nih.govnih.gov A particularly notable method involves the acylative rearrangement of tetrazole nucleosides to furnish 1,3,4-oxadiazoles in high yields. nih.gov This transformation allows for the conversion of a 5-substituted tetrazole into a 1,3,4-oxadiazole, providing a direct synthetic route between these two important heterocyclic systems. nih.gov

The following table summarizes examples of hybrid heterocyclic systems constructed using tetrazole precursors.

Heterocycle PartnerResulting Hybrid SystemSynthetic Precursor ExampleReference
PyrazolePyrazole-Tetrazole5-(chloromethyl)tetrazole derivatives
ThiazoleTetrazole-Thiazole1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole nih.gov
ThiopheneTetrazole-Thiophene1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole nih.gov
OxadiazoleTetrazole-OxadiazoleGlycosyl-tetrazoles nih.govnih.gov

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Precursors

The tetrazole ring is a privileged structure in medicinal chemistry, and its incorporation into molecules often imparts desirable pharmacological properties. This compound is therefore a key intermediate in the synthesis of various APIs and their precursors.

A significant area of research is in neuroscience. Scientists have designed and synthesized a series of 1,5-disubstituted tetrazoles to act as monoamine neurotransmitter reuptake inhibitors for potential use in treating depression. nih.gov The synthetic scheme involved the cycloaddition of sodium azide with substituted diphenyl acetonitriles to form the core tetrazole ring, which was then further functionalized. nih.gov This work highlights the role of the tetrazole scaffold as a central element in designing CNS-active agents.

Furthermore, the compound 5-phenyl-2-triphenylmethyltetrazole has been identified as a potential pharmaceutical intermediate, underscoring the industrial relevance of tetrazole derivatives in drug manufacturing. gatech.edu The antimicrobial and vasorelaxant activities reported for various tetrazole hybrids also point to their role as precursors for developing new drugs in these therapeutic areas. nih.govnih.gov

Precursors to Tetrazole-Containing Drug Candidates (e.g., Sartans)

The "sartan" class of antihypertensive drugs, which includes molecules like Valsartan and Irbesartan, is characterized by a core biphenyl-tetrazole structure. This moiety is crucial for their therapeutic action as angiotensin II receptor blockers. The synthesis of these drugs often involves the creation of the tetrazole ring at a late stage, typically through a [2+3] cycloaddition reaction between an organonitrile and an azide, such as sodium azide or tributyltin azide. For instance, a common route to Valsartan involves the reaction of 4'-methyl-2-cyanobiphenyl with sodium azide and triethylamine (B128534) hydrochloride. acs.org Similarly, the synthesis of Irbesartan can involve the alkylation of a dihydroimidazolone intermediate followed by the formation of the tetrazole ring using tributyltin azide. nih.gov

While these methods are well-established, they often require harsh conditions or toxic reagents. This compound offers an alternative synthetic strategy by providing a pre-formed tetrazole ring. As a building block, it allows chemists to introduce the essential tetrazole group early in a synthetic sequence. The compound's aminomethyl group serves as a reactive handle for subsequent chemical modifications, enabling the construction of the remainder of the sartan scaffold or other complex drug candidates through various C-N bond-forming reactions.

Table 1: Examples of Tetrazole-Containing Sartan Drugs This table is for illustrative purposes to show the common structural feature.

Drug Name Key Structural Feature
Valsartan Biphenyl-tetrazole
Irbesartan Biphenyl-tetrazole
Candesartan Biphenyl-tetrazole

Exploration of Bioisosteric Replacements in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. This approach is used to modulate potency, selectivity, toxicity, and pharmacokinetic properties. The 5-substituted-1H-tetrazole group is widely recognized as a non-classical bioisostere for the carboxylic acid group. mdpi.com

The tetrazole ring of this compound mimics several key features of a carboxylic acid. Its acidity (pKa) is comparable, and its planar geometry and ability to act as a hydrogen bond donor and acceptor resemble those of a carboxylate. However, the tetrazole ring offers distinct advantages, most notably improved metabolic stability, as it is resistant to many of the metabolic pathways that degrade carboxylic acids. mdpi.com Furthermore, the increased lipophilicity of a tetrazole compared to a carboxylic acid can enhance a drug candidate's ability to cross cellular membranes. The use of building blocks like this compound allows for the direct incorporation of this valuable bioisostere, aiding in the optimization of lead compounds to produce safer and more effective drugs.

Table 2: Comparison of Carboxylic Acid and Tetrazole Bioisosteres

Property Carboxylic Acid (-COOH) 5-Substituted Tetrazole (-CN4H) Significance in Drug Design
Acidity (pKa) ~4-5 ~4.5-5 Similar acidity ensures comparable interactions with biological targets. mdpi.com
Geometry Planar Planar Maintains similar spatial orientation within a receptor binding pocket.
Metabolic Stability Susceptible to reduction and conjugation Generally resistant to metabolic degradation Can lead to improved bioavailability and longer half-life. mdpi.com

| Lipophilicity | Lower | Higher | May improve cell membrane permeability. |

Applications in Materials Science Research

The high nitrogen content and stable ring structure of the tetrazole moiety make it a desirable component in advanced materials. This compound serves as a foundational unit in research areas focused on developing high-performance materials, including energetic materials, coordination polymers, and specialty polymers.

Development of High-Energy Density Materials (HEDM)

High-energy density materials (HEDMs) are substances that release large amounts of energy upon decomposition. A key strategy in designing new HEDMs is to maximize the nitrogen content of a molecule, as the decomposition product is often environmentally benign nitrogen gas (N₂), a process that is highly enthalpically favored. Nitrogen-rich heterocycles, particularly tetrazoles, are a major focus of HEDM research. acs.orgscribd.com These compounds derive their energy from a high positive heat of formation. nih.gov

This compound is a quintessential HEDM precursor due to its high nitrogen-to-carbon ratio. Its structure is related to energetic polymers like polymethylenetetrazole (PMT), which has been synthesized and characterized as a potential insensitive explosive. nih.gov PMT demonstrates good thermal stability, with decomposition occurring above 211°C, and a high density of 1.557 g/cm³, making it a promising candidate for safer energetic materials. nih.gov The presence of both the tetrazole ring and an amine group in this compound provides a pathway to create not only linear polymers but also cross-linked networks and energetic coordination polymers, which can further enhance density and thermal stability. nih.gov

Table 3: Properties of Representative High-Energy Materials

Compound Type Density (g/cm³) Key Feature
TNT Traditional Nitroaromatic 1.65 Standard benchmark
RDX Traditional Nitramine 1.82 High performance
HMX Traditional Nitramine 1.91 High performance, high density
Polymethylenetetrazole (PMT) Tetrazole Polymer 1.557 High nitrogen content, insensitive. nih.gov

Coordination Chemistry and Ligand Design

The field of coordination chemistry leverages ligands—molecules that bind to a central metal ion—to create complex structures with tailored properties. 5-Tetrazolemethanamine, the free base of the hydrochloride salt, is an excellent candidate for ligand design due to its multiple potential coordination sites. The nitrogen atoms of the tetrazole ring can bind to metal centers in various modes (monodentate, bidentate, or bridging), while the aminomethyl group provides an additional donor site. unimi.it

This versatility allows for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse topologies and functionalities. mdpi.comrsc.org For example, research has shown that tetrazole-based ligands can be used to assemble CPs that exhibit interesting magnetic, luminescent, or catalytic properties. nih.govrsc.org Energetic coordination polymers (ECPs) have been synthesized by combining metal centers with energetic tetrazole ligands, resulting in materials with improved stability and performance compared to the free ligand alone. nih.gov The ability to use mixed ligands, such as a tetrazole and a carboxylate, further expands the structural possibilities, enabling the creation of frameworks with specific pore sizes for applications in gas storage or separation. mdpi.commdpi.com

Polymer Chemistry Applications

Beyond energetic polymers, this compound is a valuable monomer for synthesizing functional polymers with a range of applications. The amine and tetrazole groups can both participate in polymerization reactions, allowing for the creation of polymers with the tetrazole moiety either in the main chain or as a pendant group.

Research into tetrazole-containing polymers has revealed their potential in several high-performance areas:

Thermally Stable Polymers: Main-chain tetrazole polymers have been synthesized that exhibit moderate to high thermal stability, with decomposition temperatures exceeding 300°C. acs.org The properties of these polymers, such as the glass-transition temperature, can be tuned by varying the side groups attached to the polymer backbone. acs.org

Proton-Conducting Membranes: Tetrazole-substituted polymers have been investigated for use in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). researchgate.net The tetrazole ring can participate in proton-hopping mechanisms, facilitating proton conductivity at elevated temperatures, which is essential for efficient fuel cell operation. researchgate.net

Advanced Mechanical Properties: The introduction of tetrazole groups into a polymer matrix can significantly alter its viscoelastic and dynamic mechanical properties. This allows for the development of polymer composites with tailored stiffness and damping characteristics for specialized applications.

The polymerization of monomers like this compound provides a direct route to materials that harness the inherent thermal stability and high nitrogen content of the tetrazole ring.

Future Directions and Emerging Research Avenues for 5 Tetrazolemethanamine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of green and sustainable methods for synthesizing 5-Tetrazolemethanamine Hydrochloride. Current trends in tetrazole synthesis focus on moving away from hazardous reagents like hydrazoic acid and toxic metal catalysts such as tin or silicon complexes. acs.org The emphasis is shifting towards environmentally benign and economically viable strategies. researchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs) : The use of MCRs, such as the Ugi-azide reaction, offers a powerful tool for creating molecular diversity and complexity in a single step. researchgate.netbeilstein-journals.org Researchers are exploring novel MCR pathways to construct tetrazole scaffolds from various starting materials, a strategy that could be adapted for the efficient, one-pot synthesis of this compound and its derivatives. nih.govacs.orgrug.nl

Green Solvents and Conditions : Investigations into water-mediated and solvent-free reaction conditions are gaining traction. benthamdirect.com The use of eco-friendly solvents like water and ethanol (B145695) has been shown to be effective in certain tetrazole syntheses, and this approach needs more attention for broader application. benthamdirect.comacs.org

Alternative Energy Sources : Sonochemistry, which utilizes ultrasound to drive chemical reactions, has demonstrated significant potential in synthesizing pharmaceutically important heterocycles under mild conditions. researchgate.net Microwave-assisted synthesis is another area that can reduce reaction times and improve yields, representing a greener alternative to conventional heating. researchgate.net

Exploration of Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the production of tetrazoles is no exception. Future research is focused on discovering and optimizing advanced catalytic systems that offer high efficiency, selectivity, and reusability. nih.govrsc.org Nanomaterial-based catalysts are particularly promising due to their high surface-area-to-volume ratio and ease of modification. rsc.org

Emerging catalytic systems for tetrazole synthesis include:

Magnetic Nanocatalysts : Catalysts based on a magnetic core, such as iron oxide (Fe₃O₄), functionalized with catalytically active species (e.g., copper, palladium, or acidic groups), are highly advantageous. amerigoscientific.com They demonstrate high catalytic activity and can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.govamerigoscientific.comresearchgate.net

Metal-Organic Frameworks (MOFs) : The porous and highly structured nature of MOFs makes them excellent candidates for heterogeneous catalysis. They can be designed with specific active sites for catalyzing the cycloaddition reaction required for tetrazole formation.

Homogeneous Catalysis : While heterogeneous catalysts are often favored for their ease of recovery, novel homogeneous catalysts continue to be developed. For instance, cobalt(II) complexes have been successfully used for the [3+2] cycloaddition of nitriles and azides, representing the first use of cobalt complexes for this transformation under homogeneous conditions. researchgate.netacs.org

Zeolite-Based Catalysts : Ion-exchanged zeolites, such as CoY zeolite, are emerging as cost-effective, reusable, and environmentally friendly catalysts for synthesizing 5-substituted 1H-tetrazoles under aerobic and mild conditions. acs.org

Table 1: Emerging Catalytic Systems for Tetrazole Synthesis

Catalyst Type Examples Key Advantages Relevant Findings
Magnetic Nanocatalysts Fe₃O₄@tryptophan-La, Fe₃O₄@CNT-SO₃H, Cu NPs@Fe₃O₄-chitosan Excellent reusability, easy magnetic separation, high yields, solvent-free conditions possible. nih.govamerigoscientific.com Can be reused for up to seven cycles without significant leaching of the active metal; promotes high product yields in short reaction times. nih.govamerigoscientific.com
Composite Nanomaterials Pd/MnO₂, Fe₃O₄@MCM-41-SB-Cu Enhanced physical and chemical properties, high catalytic activity, and good recyclability. amerigoscientific.com Efficiently catalyzes the synthesis of various tetrazole derivatives with admirable yields and simple preparation methods. amerigoscientific.com
ZnO-Based Nanocatalysts Nanocrystalline ZnO, Ag-doped ZnO nanorods Efficient heterogeneous acid catalysis, high surface area, cost-effective, and recyclable. amerigoscientific.com Facilitates photo-triggered and ultrasound-assisted synthesis, offering high yields under mild conditions. amerigoscientific.com
Homogeneous Catalysts Cobalt(II) complexes High efficiency in [3+2] cycloaddition reactions, detailed mechanistic studies possible. acs.org First examples of cobalt complexes used for tetrazole synthesis under homogeneous conditions, showing excellent yields in DMSO. acs.org
Zeolite Catalysts CoY Zeolite Cost-effective, reusable, environmentally friendly, operates under aerobic conditions without additives. acs.org Provides a safer alternative to corrosive and polluting conventional Lewis acid catalysts with consistent activity upon reuse. acs.org

In Silico Design and Optimization of Derivatives

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and materials science. nih.govmdpi.com These techniques allow for the rational design and optimization of derivatives of this compound before committing resources to their synthesis and testing.

Future research in this area will focus on:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of novel derivatives. iosrjournals.orgresearchgate.net Such calculations help in understanding substituent effects on the tetrazole ring's aromaticity and activation energy for reactions. iosrjournals.orgrsc.org

Molecular Docking and Dynamics : For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and interaction modes of derivatives with biological targets, such as enzymes or receptors. nih.govmdpi.com This is crucial for designing compounds with enhanced potency and selectivity. nih.govacs.orgresearchgate.net

ADME/Tox Prediction : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new chemical entities. nih.govmdpi.com This allows for the early-stage filtering of candidates that are unlikely to have favorable drug-like properties.

By combining these computational approaches, researchers can create a focused library of promising this compound derivatives, accelerating the discovery of new therapeutic agents or functional materials. mdpi.comresearchgate.net

Table 2: Application of In Silico Methods in Tetrazole Research

Computational Method Application Purpose and Outcome
Density Functional Theory (DFT) Structural and property prediction. Calculates optimized geometries, electronic properties, and reactivity indices to understand stability and predict behavior. iosrjournals.orgresearchgate.netrsc.org
Molecular Docking Binding mode analysis. Simulates the interaction between a ligand (tetrazole derivative) and a protein's active site to predict binding energy and orientation. nih.govmdpi.comresearchgate.net
Molecular Dynamics (MD) Simulation Stability of ligand-protein complex. Investigates the dynamic behavior and stability of the ligand within the binding pocket over time. nih.gov
ADME Prediction Drug-likeness evaluation. Assesses pharmacokinetic properties like absorption, distribution, metabolism, and excretion to identify candidates with better oral bioavailability. nih.govmdpi.com
Harmonic Oscillator Model of Aromaticity (HOMA) Aromaticity estimation. Quantifies the degree of aromaticity in the tetrazole ring system and how it is influenced by different substituents. iosrjournals.org

Investigation of Advanced Material Applications

The unique properties of the tetrazole ring, particularly its high nitrogen content and ability to coordinate with metal ions, make it a valuable component in advanced materials. lifechemicals.comresearchgate.net Future research should explore the incorporation of this compound into novel functional materials. The presence of both a tetrazole ring and a primary amine group provides two distinct functional sites for polymerization or surface modification.

Potential areas of investigation include:

High-Energy Materials : Tetrazole derivatives are known for their high enthalpy of formation and are investigated as components in propellants and explosives. nih.govresearchgate.net The high nitrogen content allows for the generation of large volumes of nitrogen gas upon decomposition. researchgate.net

Functional Polymers : The amine group of this compound can act as a monomer in polycondensation or polyalkylation reactions to create novel polymers. researchgate.net Tetrazole-containing polymers have shown promise as microporous materials for CO₂ capture and as membranes for high-temperature polymer electrolyte fuel cells (HT-PEMFCs). lifechemicals.comrsc.org Research into main-chain tetrazole-based polymers is an emerging area with significant potential. acs.org

Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions to construct functional MOFs. lifechemicals.com These materials have applications in gas storage, separation, and catalysis.

Coordination Chemistry : The ability of the tetrazole ring to form stable complexes with metal ions is useful in developing metallopeptide chemistry and as corrosion inhibitors. researchgate.net

Interdisciplinary Research Collaborations

The vast potential of this compound, from medicine to materials science, necessitates a highly collaborative research approach. lifechemicals.comrsc.orgnih.gov Advancing the science of this compound beyond its current state will require the integration of expertise from multiple disciplines.

Future progress will be driven by collaborations between:

Synthetic Organic Chemists to develop novel, efficient, and sustainable synthetic routes. rug.nlbenthamdirect.com

Computational Chemists to perform in silico design and optimization of new derivatives for specific targets. mdpi.comresearchgate.net

Materials Scientists to fabricate and characterize new polymers, MOFs, and energetic materials. lifechemicals.comrsc.org

Pharmacologists and Biologists to evaluate the biological activity and therapeutic potential of newly designed compounds. nih.govresearchgate.net

Chemical Engineers to scale up promising synthetic and catalytic processes for industrial viability. acs.orgacs.org

Such interdisciplinary efforts will be crucial for translating fundamental discoveries into practical applications, whether in the form of new drugs to treat diseases or advanced materials with unique functional properties. beilstein-journals.orgnih.gov

Q & A

Q. What are the primary synthetic routes for 5-Tetrazolemethanamine Hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves reacting primary amines with orthoesters and sodium azide under controlled conditions to form the tetrazole ring. For example, one method uses 5-bromoisoquinoline-3-carbaldehyde and methylamine, followed by hydrochloride salt formation . Key variables include temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Higher yields (>70%) are achieved using excess sodium azide, while purification via recrystallization improves purity (>95%) .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments (e.g., NH2_2 resonance at δ 2.5–3.5 ppm) and tetrazole ring carbons (δ 140–160 ppm) .
  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 178.68) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Highly soluble in polar solvents (water, methanol) but insoluble in nonpolar solvents (hexane) due to ionic hydrochloride salt formation .
  • Stability : Degrades under prolonged UV exposure; storage at −20°C in amber vials is recommended .
  • pKa : The tetrazole NH group has a pKa ~4.5, influencing reactivity in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in:

  • Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or incubation time alter enzyme inhibition kinetics .
  • Compound purity : Impurities >5% may skew IC50_{50} values; validate purity via HPLC before assays .
  • Cell models : Use isogenic cell lines to control genetic variability in receptor expression .
    Methodological solution: Replicate studies under standardized protocols and report detailed experimental parameters .

Q. What strategies optimize the interaction of this compound with biological targets like enzymes or receptors?

  • Structure-activity relationship (SAR) studies : Modify substituents on the tetrazole ring to enhance binding. For example, fluorination at the 5-position increases selectivity for CYP450 isoforms .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., PDE10A) and guide synthetic modifications .
  • In vitro binding assays : Radiolabeled ligand competition assays quantify affinity (Kd_d) and identify off-target interactions .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

CompoundStructural VariationKey Bioactivity Differences
Cyclopropyl(4-fluorophenyl)methanamine HClCyclopropyl vs. tetrazoleHigher serotonin receptor affinity
[2-(4-chlorophenyl)thiazol-4-yl]methanamine HClThiazole vs. tetrazoleEnhanced antimicrobial activity
5-Bromo-2-nitrophenyl methanamine HClNitro group substitutionCYP1A2 inhibition

The tetrazole moiety in 5-Tetrazolemethanamine HCl confers unique hydrogen-bonding capacity, improving interactions with polar enzyme active sites compared to analogs .

Q. What experimental approaches validate the metabolic stability and toxicity profile of this compound?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-MS .
  • Cytotoxicity screening : Use MTT assays in HEK293 or HepG2 cells to determine IC50_{50} values (>100 µM indicates low toxicity) .
  • hERG channel inhibition assays : Patch-clamp electrophysiology assesses cardiac safety risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.